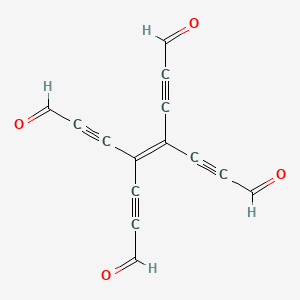
4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial is an organic compound with a complex structure characterized by multiple functional groups, including alkyne, alkene, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of coupling reactions. The reaction conditions often require the presence of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The alkyne and alkene groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial exerts its effects involves interactions with various molecular targets. The compound’s multiple functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-ethynyl-5-(3-oxoprop-1-yn-1-yl)oct-4-en-2,6-diynedial
- 3-(3-oxoprop-1-yn-1-yl)-4,5-dihydroxyhex-2-ene-1,6-diynedial
Uniqueness
4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
823813-83-8 |
|---|---|
Molecular Formula |
C14H4O4 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
4,5-bis(3-oxoprop-1-ynyl)oct-4-en-2,6-diynedial |
InChI |
InChI=1S/C14H4O4/c15-9-1-5-13(6-2-10-16)14(7-3-11-17)8-4-12-18/h9-12H |
InChI Key |
IXUZKLCLNWMKFZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C#CC(=C(C#CC=O)C#CC=O)C#CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















